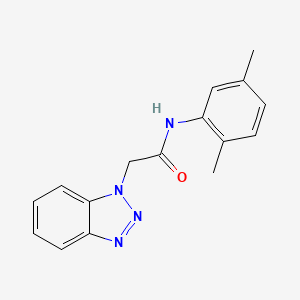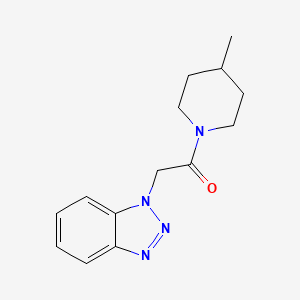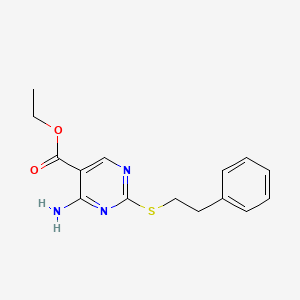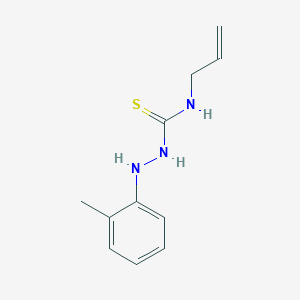![molecular formula C16H19NO3S B7638714 [2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate](/img/structure/B7638714.png)
[2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate, also known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the main excitatory neurotransmitter in the brain, from the synaptic cleft. TBOA has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用機序
[2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate is a potent inhibitor of EAATs, which are responsible for the uptake of glutamate from the synaptic cleft. By inhibiting EAATs, this compound increases extracellular glutamate levels, which can lead to increased excitotoxicity and neuronal damage. However, this compound has also been shown to have neuroprotective effects in certain models, suggesting that its mechanism of action is complex and may depend on the specific disease or condition being treated.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on glutamate uptake, this compound has been shown to increase extracellular levels of other neurotransmitters such as GABA and glycine. This compound has also been shown to increase blood flow to the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using [2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate in lab experiments is its potency as an EAAT inhibitor. This compound has been shown to be more potent than other EAAT inhibitors such as DL-threo-beta-benzyloxyaspartate (this compound) and L-trans-pyrrolidine-2,4-dicarboxylic acid (PDC). However, this compound also has some limitations. For example, this compound is relatively unstable and can degrade over time, which can make it difficult to work with in lab experiments.
将来の方向性
There are a number of future directions for research on [2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate. One area of interest is the development of more stable and selective EAAT inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other drugs or therapies for the treatment of neurological disorders. Finally, further research is needed to better understand the complex mechanism of action of this compound and its potential for use in treating a wide range of neurological disorders.
合成法
[2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate can be synthesized using a variety of methods, including the reaction of 3-methyl-1-benzothiophene-2-carboxylic acid with tert-butylamine and ethyl chloroformate. Another method involves the reaction of 3-methyl-1-benzothiophene-2-carboxylic acid with tert-butylamine and 1,1'-carbonyldiimidazole.
科学的研究の応用
[2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate has been extensively studied for its potential use in treating various neurological disorders. In animal models of epilepsy, this compound has been shown to reduce seizure activity and increase seizure threshold. This compound has also been shown to protect against neuronal damage in animal models of stroke. In addition, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
[2-(tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-10-11-7-5-6-8-12(11)21-14(10)15(19)20-9-13(18)17-16(2,3)4/h5-8H,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSZFFKWWFBGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)OCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopropylcarbamoyl)acetamide](/img/structure/B7638660.png)

![7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one](/img/structure/B7638680.png)
![3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole](/img/structure/B7638689.png)

![4-[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethyl]morpholine](/img/structure/B7638700.png)
![2-[(4R)-4-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B7638706.png)
![2-[(4S)-4-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B7638708.png)
![6-(Furan-2-ylmethyl)-9-oxa-6-azaspiro[4.5]decane](/img/structure/B7638732.png)